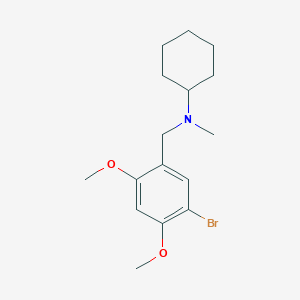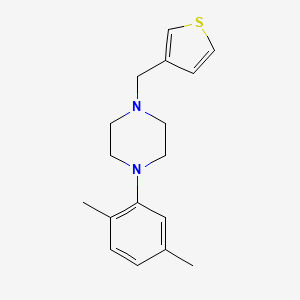![molecular formula C21H33NO2 B3852427 N-[2-(3,4-dimethoxyphenyl)ethyl]-N,3,7-trimethyl-2,6-octadien-1-amine](/img/structure/B3852427.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N,3,7-trimethyl-2,6-octadien-1-amine
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N,3,7-trimethyl-2,6-octadien-1-amine, commonly known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist, and pharmacologist. TMA-2 is a potent psychedelic that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
TMA-2 acts primarily as a serotonin receptor agonist, specifically at the 5-HT2A and 5-HT2C receptors. These receptors are involved in regulating mood, cognition, and perception. TMA-2 binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in the profound alterations in perception, mood, and thought that are characteristic of psychedelic drugs.
Biochemical and Physiological Effects:
TMA-2 has been shown to produce a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in brain activity and neurotransmitter release. TMA-2 has also been shown to produce alterations in perception, mood, and thought, including changes in visual perception, time perception, and ego dissolution.
Avantages Et Limitations Des Expériences En Laboratoire
The use of TMA-2 in scientific research has several advantages and limitations. One advantage is its potency and selectivity for serotonin receptors, which allows for precise manipulation of the brain's serotonin system. Another advantage is its relatively long duration of action, which allows for prolonged observation of its effects. However, a major limitation is its potential for abuse and the lack of standardized dosing protocols. Additionally, the use of TMA-2 in scientific research is heavily regulated and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of TMA-2 in scientific research. One direction is the study of its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Another direction is the development of new psychedelic drugs that target specific serotonin receptors and produce more desirable effects. Additionally, the study of the long-term effects of TMA-2 on the brain and behavior is an important area of research that requires further investigation.
Conclusion:
TMA-2 is a potent psychedelic drug that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Its use in scientific research has provided valuable insights into the neurobiology of psychedelic drugs and their potential therapeutic applications. However, the use of TMA-2 in scientific research is heavily regulated and requires specialized equipment and expertise. Further research is needed to fully understand the potential benefits and limitations of TMA-2 in scientific research and its potential therapeutic applications.
Applications De Recherche Scientifique
TMA-2 has been used in scientific research to study its effects on the human brain and behavior. It is a potent psychedelic that produces profound alterations in perception, mood, and thought. TMA-2 has been shown to activate serotonin receptors in the brain, which are responsible for regulating mood, cognition, and perception. The use of TMA-2 in scientific research has provided valuable insights into the neurobiology of psychedelic drugs and their potential therapeutic applications.
Propriétés
IUPAC Name |
(2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,3,7-trimethylocta-2,6-dien-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO2/c1-17(2)8-7-9-18(3)12-14-22(4)15-13-19-10-11-20(23-5)21(16-19)24-6/h8,10-12,16H,7,9,13-15H2,1-6H3/b18-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHCGUUNSTXNGE-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCN(C)CCC1=CC(=C(C=C1)OC)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CN(C)CCC1=CC(=C(C=C1)OC)OC)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N,3,7-trimethyl-2,6-octadien-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3852347.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B3852349.png)
![1-acetyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3852354.png)
![1,1'-[(2-fluorobenzyl)imino]di(2-propanol)](/img/structure/B3852360.png)
![6-chloro-3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B3852365.png)
![2-[[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl](propyl)amino]ethanol](/img/structure/B3852371.png)

![4-(4-bromophenyl)-1-[3-(methylthio)propyl]-4-piperidinol](/img/structure/B3852393.png)
![2-ethoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B3852396.png)
![ethyl 1-[4-(benzyloxy)benzyl]-2-piperidinecarboxylate](/img/structure/B3852402.png)
![1-{4-[4-(4-pyridinylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3852412.png)

